molecular formula C12H9NO3 B1664124 3-Cyano-7-ethoxycoumarin CAS No. 117620-77-6

3-Cyano-7-ethoxycoumarin

Cat. No.: B1664124
CAS No.: 117620-77-6
M. Wt: 215.20 g/mol
InChI Key: YAFGHMIAFYQSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-7-ethoxycoumarin is a fluorescent compound widely used as a substrate in biochemical assays. It is particularly known for its role in cytochrome P450 enzyme studies, where it serves as a probe to measure enzyme activity. The compound has the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol .

Mechanism of Action

Target of Action

3-Cyano-7-ethoxycoumarin is a fluorescent substrate primarily for Cytochrome P450 1A1 (CYP1A1), Cytochrome P450 1A2 (CYP1A2), Cytochrome P450 2C9 (CYP2C9), and Cytochrome P450 2C19 (CYP2C19) . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. When metabolized by these enzymes, it undergoes a transformation that results in the generation of a blue fluorescent product . This fluorescence can be detected and measured, providing a means to monitor the activity of the enzymes .

Biochemical Pathways

The primary biochemical pathway involved is the cytochrome P450 enzymatic pathway. This pathway is responsible for the oxidative metabolism of various substances, including drugs, toxins, and endogenous compounds. The metabolism of this compound by the P450 enzymes results in the production of a fluorescent compound, allowing for the visualization and quantification of enzyme activity .

Result of Action

The primary result of the action of this compound is the generation of a blue fluorescent product upon metabolism by the target P450 enzymes . This fluorescence can be used as a marker of enzyme activity, providing a valuable tool for studying the function and regulation of the P450 enzymes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can impact the fluorescence of the product . Additionally, the compound should be stored at room temperature and protected from light to maintain its stability

Biochemical Analysis

Biochemical Properties

3-Cyano-7-ethoxycoumarin serves as a substrate for several cytochrome P450 enzymes, including cytochrome P450 1A1, cytochrome P450 1A2, cytochrome P450 2C9, and cytochrome P450 2C19 . When metabolized by these enzymes, this compound is converted into 3-cyano-7-hydroxycoumarin, a fluorescent product. This conversion allows researchers to monitor enzyme activity through fluorescence measurements. The interactions between this compound and these enzymes are crucial for studying drug metabolism and enzyme inhibition.

Cellular Effects

This compound influences various cellular processes by acting as a substrate for cytochrome P450 enzymes. In cells expressing these enzymes, the compound is metabolized, leading to the production of fluorescent metabolites . This process can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the activity of cytochrome P450 enzymes in hepatocytes can be monitored using this compound, providing insights into liver function and drug interactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of these enzymes, where it undergoes O-deethylation to form 3-cyano-7-hydroxycoumarin . This reaction is highly specific and allows for the continuous monitoring of enzyme activity. The fluorescent properties of the product enable researchers to quantify enzyme activity and study the effects of enzyme inhibitors or activators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions but can degrade when exposed to light or extreme pH . Over time, the fluorescence intensity of the metabolite 3-cyano-7-hydroxycoumarin may decrease, affecting the accuracy of measurements. Long-term studies have shown that this compound can be used to monitor enzyme activity in vitro and in vivo, providing valuable data on enzyme kinetics and drug interactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effectively metabolized by cytochrome P450 enzymes, producing measurable fluorescence . At high doses, the compound may exhibit toxic effects, including enzyme inhibition and cellular damage . Studies in animal models have shown that the optimal dosage of this compound depends on the specific enzyme being studied and the desired sensitivity of the assay .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes O-deethylation to form 3-cyano-7-hydroxycoumarin, which can further undergo glucuronidation, sulfation, and other modifications . These metabolic pathways are essential for understanding the compound’s role in drug metabolism and its interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is taken up by cells expressing cytochrome P450 enzymes . Once inside the cell, this compound is localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The distribution of the compound within tissues depends on factors such as enzyme expression levels and tissue permeability .

Subcellular Localization

This compound is primarily localized to the endoplasmic reticulum within cells . This localization is directed by the targeting signals of cytochrome P450 enzymes, which are anchored to the endoplasmic reticulum membrane . The subcellular localization of this compound is crucial for its function as a substrate for these enzymes, allowing for efficient metabolism and fluorescence detection.

Comparison with Similar Compounds

Uniqueness: 3-Cyano-7-ethoxycoumarin is unique due to its specific interaction with multiple cytochrome P450 isoforms and its high sensitivity in fluorescence-based assays. This makes it a valuable tool in studying enzyme kinetics and drug metabolism .

Properties

IUPAC Name

7-ethoxy-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFGHMIAFYQSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151844
Record name 3-Cyano-7-ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117620-77-6
Record name 3-Cyano-7-ethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyano-7-ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-7-ethoxycoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYANO-7-ETHOXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997LV3DUS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-7-ethoxycoumarin
Reactant of Route 2
Reactant of Route 2
3-Cyano-7-ethoxycoumarin
Reactant of Route 3
Reactant of Route 3
3-Cyano-7-ethoxycoumarin
Reactant of Route 4
Reactant of Route 4
3-Cyano-7-ethoxycoumarin
Reactant of Route 5
Reactant of Route 5
3-Cyano-7-ethoxycoumarin
Reactant of Route 6
Reactant of Route 6
3-Cyano-7-ethoxycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.